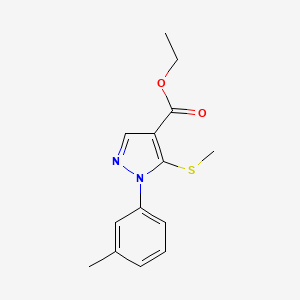![molecular formula C12H26N2O6 B14299086 (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple ethoxy groups and azaniumylidene functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium typically involves multi-step organic reactions. One common method includes the oxidative esterification of ethylene glycol in the presence of methanol and a catalyst such as Au/ZnO . The reaction conditions often require precise temperature control and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative esterification processes, utilizing advanced catalytic systems to optimize efficiency and reduce costs. The development of efficient catalysts, such as those prepared using impregnation, colloidal-deposition, and co-precipitation methods, is crucial for the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative esterification can produce methyl glycolate as a major product .
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological systems. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo specific chemical reactions makes it a candidate for drug development and targeted therapies.
Industry
In industrial applications, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, triggering specific biochemical reactions. These interactions can lead to various effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ethoxy-substituted azaniumylidene derivatives and related organic molecules with comparable structures.
Uniqueness
What sets (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for its use.
Propriétés
Formule moléculaire |
C12H26N2O6 |
|---|---|
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C12H26N2O6/c1-5-17-11(18-6-2)9-13(15)14(16)10-12(19-7-3)20-8-4/h11-12H,5-10H2,1-4H3/b14-13+ |
Clé InChI |
PMAZTBMJWTVESK-BUHFOSPRSA-N |
SMILES isomérique |
CCOC(C/[N+](=[N+](/CC(OCC)OCC)\[O-])/[O-])OCC |
SMILES canonique |
CCOC(C[N+](=[N+](CC(OCC)OCC)[O-])[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


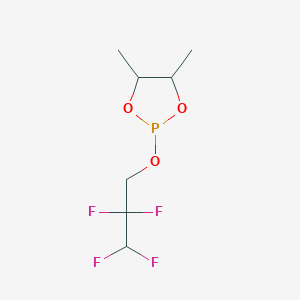
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
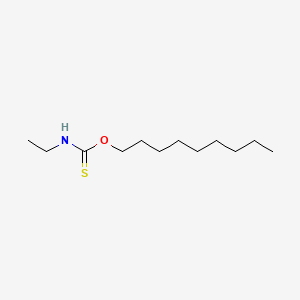
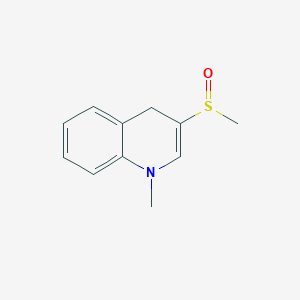
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
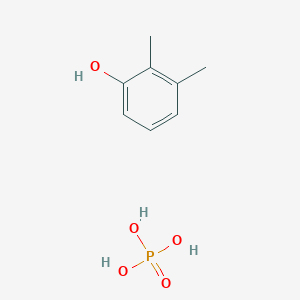
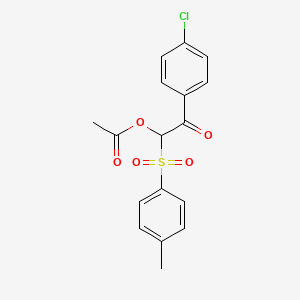
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)

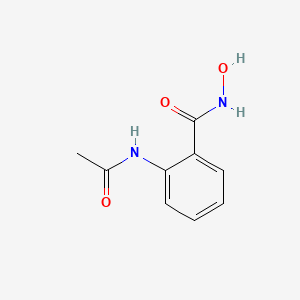
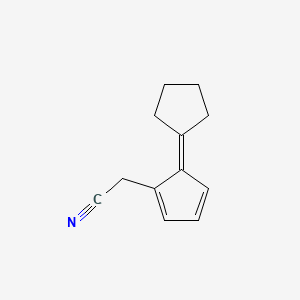
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
